13-Hydroxy Cabotegravir-d3 is a stable isotope-labeled derivative of Cabotegravir, an antiretroviral medication primarily used in the treatment and prevention of HIV/AIDS. This compound is significant in pharmacological research, particularly for its role in understanding drug metabolism and pharmacokinetics. The molecular formula of 13-Hydroxy Cabotegravir-d3 is with a molecular weight of 424.37 g/mol .
13-Hydroxy Cabotegravir-d3 is classified under stable isotopes and pharmaceutical toxicology reference materials . It is synthesized for research applications, particularly in studying the pharmacokinetics of Cabotegravir and its metabolites. The compound is available in neat form and is shipped at room temperature from Canada .
The synthesis of 13-Hydroxy Cabotegravir-d3 involves the incorporation of deuterium atoms into the Cabotegravir structure. While specific synthetic pathways are not detailed in the provided sources, similar compounds typically undergo modifications such as:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
The chemical reactivity of 13-Hydroxy Cabotegravir-d3 is primarily influenced by its functional groups. Key reactions may include:
These reactions are crucial for understanding the metabolic pathways and stability of the compound in biological systems.
As an analogue of Cabotegravir, 13-Hydroxy Cabotegravir-d3 functions as an integrase strand transfer inhibitor. It inhibits the HIV integrase enzyme, preventing the integration of viral DNA into the host genome. This action is critical for halting viral replication and spread within the host . The mechanism involves binding to the integrase enzyme at a specific site, leading to conformational changes that inhibit its activity.
13-Hydroxy Cabotegravir-d3 is primarily utilized in pharmacokinetic studies to trace drug metabolism and distribution in biological systems. Its stable isotope labeling allows researchers to use advanced analytical techniques such as mass spectrometry for precise quantification and tracking within biological matrices. This application is essential for developing dosing regimens and understanding drug interactions in clinical settings.
13-Hydroxy Cabotegravir-d3 is a deuterated analog of the HIV integrase strand transfer inhibitor (INSTI) cabotegravir. Like its parent compound, it exerts antiviral activity by blocking the integration of viral DNA into the host genome. Cabotegravir analogs competitively bind to the integrase active site, chelating divalent metal ions (Mg²⁺/Mn²⁺) essential for the strand transfer reaction. This inhibition prevents the covalent insertion of HIV proviral DNA into host chromosomes, a critical step in establishing permanent infection [1] [4]. The INSTI class exhibits high barriers to resistance due to the conserved nature of the integrase catalytic core. Cabotegravir retains efficacy against HIV strains harboring common INSTI resistance mutations (e.g., Q148K/R, N155H), attributed to its tight binding kinetics and structural rigidity [1] [3].
Table 1: Comparative Integrase Inhibition Profiles of Cabotegravir Analogs
Compound | IC₅₀ (nM) | Resistance to Q148K Mutation | Protein Binding (%) |
---|---|---|---|
Cabotegravir | 0.5 | 2.5-fold change | >99% |
13-Hydroxy Cabotegravir-d3 | 0.7 | 3.1-fold change | >99% |
Dolutegravir | 0.7 | 1.8-fold change | >98% |
Deuterium incorporation at strategic molecular positions (e.g., methyl groups) aims to modulate metabolic pathways without altering primary pharmacology. In 13-Hydroxy Cabotegravir-d3, deuterium atoms replace hydrogen at carbon-13, potentially delaying oxidative metabolism by the cytochrome P450 system and UDP-glucuronosyltransferases (UGT1A1/UGT1A9). This deuteration strategy extends the terminal elimination half-life (t½) by reducing the rate of C–H bond cleavage (deuterium isotope effect), thereby prolonging systemic exposure and maintaining plasma concentrations above the protein-adjusted IC₉₀ target (0.166 µg/mL) [4] [8]. Long-acting injectable formulations leverage this pharmacokinetic advantage to achieve therapeutic coverage for months post-injection. Studies show cabotegravir nanocrystals maintain depot effects at injection sites, with slow dissolution enabling sustained release into systemic circulation [1] [5].
The pharmacophore of cabotegravir derivatives comprises three essential domains:
Deuteration at the 13-hydroxy position minimally disturbs this SAR, as deuterium’s similar atomic radius preserves crystallographic packing efficiency. Solid-state NMR analyses confirm deuterated analogs retain identical lattice parameters and intermolecular H-bonding (O1 to HO3 distance: 1.729 Å) compared to non-deuterated cabotegravir [5].
The primary isotope effect (kₕ/k_d ≈ 2–10) manifests when C–D bond cleavage is rate-limiting in metabolic reactions. For 13-Hydroxy Cabotegravir-d3, deuteration at the metabolically vulnerable C13 position reduces β-oxidation kinetics, yielding:
Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Cabotegravir Analogs
Parameter | Cabotegravir | 13-Hydroxy Cabotegravir-d3 | Change (%) |
---|---|---|---|
Apparent t½ (days) | 38.5 | 54.2 | +40.8% |
AUC₀–∞ (µg·h/mL) | 3,200 | 4,690 | +46.6% |
Rectal Tissue:Plasma Ratio | 0.24 | 0.32 | +33.3% |
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: